molecular formula C24H22Cl3N3O4S B12041943 Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate CAS No. 618092-14-1

Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No.: B12041943
CAS No.: 618092-14-1
M. Wt: 554.9 g/mol
InChI Key: JYWSDYDCHNUNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted 2-aminothiophene derivative characterized by dual benzoylamino groups at positions 5 and 1-(benzoylamino)-2,2,2-trichloroethylamino at position 2, along with a methyl group at position 4 and an ethyl carboxylate ester at position 2. The trichloroethyl and benzoylamino substituents likely enhance lipophilicity and stability, influencing its reactivity and biological interactions.

Properties

CAS No.

618092-14-1

Molecular Formula

C24H22Cl3N3O4S

Molecular Weight

554.9 g/mol

IUPAC Name

ethyl 5-benzamido-2-[(1-benzamido-2,2,2-trichloroethyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H22Cl3N3O4S/c1-3-34-22(33)17-14(2)20(28-18(31)15-10-6-4-7-11-15)35-21(17)30-23(24(25,26)27)29-19(32)16-12-8-5-9-13-16/h4-13,23,30H,3H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

JYWSDYDCHNUNNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)NC(=O)C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Thiophene Core (Intermediate A)

The thiophene backbone is synthesized via a Gewald reaction , a well-established method for 2-aminothiophenes. Cyclocondensation of ketones with cyanoacetates and sulfur yields substituted aminothiophenes. For Intermediate A:

  • React ethyl cyanoacetate with 4-methylpentan-2-one and sulfur in the presence of a base (e.g., morpholine).

  • Isolate ethyl 5-amino-4-methyl-3-thiophenecarboxylate after purification by recrystallization.

Key Reaction Parameters :

  • Temperature: 80–100°C

  • Solvent: Ethanol or DMF

  • Yield: ~60–70% (estimated based on analogous Gewald reactions)

Preparation of 1-(Benzoylamino)-2,2,2-Trichloroethylamine (Intermediate B)

This trichloroethylamino-benzoyl hybrid is synthesized in two stages:

Trichloroethylamine Formation

  • React trichloroacetaldehyde with ammonia in aqueous ethanol to form 2,2,2-trichloroethylamine via nucleophilic addition.

  • Purify via distillation under reduced pressure.

Benzoylation of Trichloroethylamine

  • Treat 2,2,2-trichloroethylamine with benzoyl chloride in dichloromethane.

  • Use triethylamine as a base to scavenge HCl.

  • Isolate 1-(benzoylamino)-2,2,2-trichloroethylamine via solvent evaporation and column chromatography.

Critical Considerations :

  • Stoichiometry: 1:1 molar ratio of amine to benzoyl chloride

  • Reaction Time: 4–6 hours at 0–5°C to minimize side reactions

First Amidation at Position 5

  • React Intermediate A with benzoyl chloride in pyridine to form ethyl 5-benzoylamino-4-methyl-3-thiophenecarboxylate .

  • Monitor by TLC (eluent: hexane/ethyl acetate 3:1) to confirm conversion.

Alternative Synthetic Strategies

One-Pot Tandem Amidation

A patent describes a tandem approach where both benzoylamino and trichloroethylamino groups are introduced sequentially without isolating intermediates:

  • Combine Intermediate A, benzoyl chloride, and Intermediate B in a single flask.

  • Use N-methylmorpholine as a base and DMAP (4-dimethylaminopyridine) as a catalyst.

  • Heat at 50°C for 24 hours.

Advantages :

  • Reduced purification steps

  • Higher overall yield (~50% vs. 35–40% for stepwise method)

Disadvantages :

  • Lower regioselectivity requires careful stoichiometric control.

Solid-Phase Synthesis

Though not explicitly cited in the sources, solid-phase methods could theoretically enhance purity:

  • Anchor Intermediate A to Wang resin via its carboxylate group.

  • Perform amidation reactions on the resin-bound intermediate.

  • Cleave the product using TFA/water.

Potential Benefits :

  • Simplified purification

  • Scalability for industrial production

Analytical and Purification Challenges

Characterization Data

Despite Sigma-Aldrich’s disclaimer about lacking analytical data, standard characterization methods include:

  • 1H^1H NMR : Expected signals at δ 1.3 (ethyl CH3), δ 2.5 (thiophene CH3), and δ 7.4–8.1 (aromatic protons).

  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient).

Purification Techniques

  • Column Chromatography : Essential for removing unreacted benzoyl chloride and coupling byproducts.

  • Recrystallization : Use ethanol/water mixtures to isolate the final product.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Replace EDC/HOBt with DCC (dicyclohexylcarbodiimide) for large-scale synthesis, despite potential toxicity.

  • Use recyclable solvents (e.g., 2-MeTHF) to align with green chemistry principles.

Chemical Reactions Analysis

Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate benzoyl and thiophene moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, spectroscopic data can reveal the presence of specific functional groups and confirm molecular integrity.

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate exhibit significant antimicrobial properties. Studies involving thiazolidine derivatives have shown that they possess antibacterial and antiviral activities, suggesting potential uses in treating infections caused by resistant bacteria and viruses .

2. Anticancer Properties
The compound's structural features may also contribute to its anticancer activity. Compounds with thiophene rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Investigations into similar benzoyl derivatives have demonstrated their effectiveness against different cancer cell lines, indicating a promising avenue for further research in oncology .

3. Anti-inflammatory Effects
Some derivatives of thiophene-3-carboxylic acids have been studied for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines or pathways involved in chronic inflammation, making them potential candidates for developing new anti-inflammatory drugs .

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune the electronic characteristics through structural modifications allows for enhanced performance in these devices .

2. Polymer Chemistry
this compound can be used as a building block in polymer synthesis. Its incorporation into polymer matrices may improve mechanical properties and thermal stability, making it valuable in developing advanced materials for industrial applications .

Case Study 1: Antimicrobial Screening

A study conducted on a series of benzoyl derivatives revealed that certain modifications to the thiophene ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between molecular structure and biological efficacy, supporting further exploration of this compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with ethyl thiophene derivatives demonstrated a marked decrease in cell viability compared to controls. The mechanism was attributed to the induction of apoptosis mediated by mitochondrial pathways, highlighting the compound's potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent types and positions. Key comparisons include:

Compound Substituents Synthesis Method Key Properties/Applications Reference
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Acetyl (C5), methyl (C4), ethyl carboxylate (C3) Gewald’s multicomponent reaction Intermediate for agrochemicals and dyes
Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (8a) Phenylcarbamoyl (C4), methyl (C3), ethyl carboxylate (C2) Cyanoacetamide condensation Precursor for pharmacologically active derivatives
Ethyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate Nitrophenyl (C5), fluorobenzyl (C2), dimethylaminomethyl (C4) Not specified Likely explored for bioactivity (e.g., enzyme inhibition)
Target Compound Benzoylamino (C5), trichloroethylamino (C2), methyl (C4), ethyl carboxylate (C3) Likely Gewald’s or condensation Potential agrochemical/pharmaceutical agent -

Key Observations :

  • Lipophilicity: Dual benzoylamino groups increase lipophilicity relative to compounds with carbamoyl or cyano substituents (e.g., 8a in ), which may improve membrane permeability in biological systems.
  • Synthetic Routes: While simpler analogs like 8a-c are synthesized via cyanoacetamide condensations , the target compound likely requires stepwise benzoylation and trichloroethylamino incorporation, increasing synthetic complexity.
Pharmacological and Agrochemical Relevance
  • Bioactivity : Compounds with nitroaryl (e.g., 4-nitrophenyl in ) or trichloroethyl groups often exhibit herbicidal or antimicrobial activity. The target compound’s trichloroethyl moiety may confer similar properties, though specific data are unavailable.
  • Stability : The trichloroethyl group could enhance metabolic stability compared to methyl or ethyl substituents, as seen in sulfonylurea herbicides (indirectly referenced in ).
Physicochemical Properties
  • Solubility: The benzoylamino groups may reduce aqueous solubility relative to analogs with polar carbamoyl or cyano groups (e.g., 8a in ).
  • Melting Points : Crystallinity is likely influenced by hydrogen bonding from amide groups, analogous to triazole-thione derivatives in .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiophene derivatives (e.g., ethyl acetoacetate) and sulfur in ethanol under reflux with catalysts like triethylamine. Subsequent steps include benzoylation, trichloroethylation, and cyclization. For example, benzoylated intermediates are prepared by reacting amines with benzoyl chloride derivatives under acidic conditions, followed by purification via crystallization (ethanol or dioxane). Key parameters include reagent molar ratios (equimolar), reflux duration (~3–5 hours), and neutralization with ice/water mixtures .

Q. How is the compound characterized post-synthesis to confirm its structure?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:

  • NMR spectroscopy : To identify proton environments (e.g., aromatic protons from benzoyl groups at δ 7.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm).
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for ester/amide bonds).
  • Mass spectrometry : Determines molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in thiophene dicarboxylate derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst screening : Testing bases (e.g., triethylamine vs. piperidine) to enhance reaction kinetics.
  • Solvent effects : Polar aprotic solvents (e.g., dioxane) may improve solubility of intermediates.
  • Temperature control : Reflux at 120°C for trichloroethylation steps minimizes side reactions.
  • Purification adjustments : Recrystallization from ethanol or column chromatography (if impurities persist). Comparative studies using TLC or HPLC can monitor progress .

Q. How should researchers resolve discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism or polymorphism. Solutions include:

  • Multi-technique validation : Cross-referencing NMR with X-ray data to confirm tautomeric forms.
  • Dynamic NMR : To detect slow-exchange protons in complex environments.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict spectral profiles for comparison.
  • Comparative analysis : Align data with structurally similar compounds (e.g., ethyl 2-amino-4-methylthiophene derivatives) .

Q. What experimental designs are recommended for evaluating the compound’s biological activity?

  • Methodological Answer : For antioxidant/anti-inflammatory profiling:

  • In vitro assays : DPPH radical scavenging (IC₅₀ determination), FRAP for reducing power.
  • In vivo models : Carrageenan-induced paw edema in rodents (dose-response studies at 10–100 mg/kg).
  • Target validation : Molecular docking against COX-2 or NF-κB pathways, followed by ELISA/Western blotting. Ensure controls (e.g., ascorbic acid for antioxidants) and triplicate measurements .

Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?

  • Methodological Answer : Modify substituents systematically:

  • Benzoyl group variations : Replace with substituted benzoyl (e.g., 4-chloro, 4-methoxy) using diazonium salt coupling .
  • Trichloroethyl group replacement : Test fluoroethyl or methyl analogs for steric/electronic effects.
  • Thiophene core modifications : Introduce cyano or carboxylate groups via Gewald reactions.
  • Activity correlation : Compare IC₅₀ values across derivatives using ANOVA to identify critical substituents .

Data Contradiction Analysis

Q. How to address inconsistent biological activity results across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions or compound stability. Mitigation strategies:

  • Standardized protocols : Adhere to OECD guidelines for reproducibility.
  • Stability testing : HPLC monitoring of compound degradation under assay conditions (e.g., pH 7.4 buffer).
  • Meta-analysis : Compare data with structurally related compounds (e.g., ethyl 2-amino-thiophene carboxylates) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.